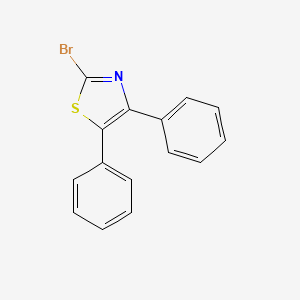

2-Bromo-4,5-diphenyl-1,3-thiazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

129206-23-1 |

|---|---|

Molecular Formula |

C15H10BrNS |

Molecular Weight |

316.2 g/mol |

IUPAC Name |

2-bromo-4,5-diphenyl-1,3-thiazole |

InChI |

InChI=1S/C15H10BrNS/c16-15-17-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10H |

InChI Key |

YFMYADHUNDCRKI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)Br)C3=CC=CC=C3 |

Origin of Product |

United States |

Chemical Reactivity and Advanced Derivatization of 2 Bromo 4,5 Diphenyl 1,3 Thiazole

Nucleophilic Substitution Reactions at the Bromine Atom

The electron-deficient nature of the C2 position of the thiazole (B1198619) ring, enhanced by the presence of the electronegative bromine atom, makes it susceptible to attack by nucleophiles. This reactivity allows for the direct replacement of the bromine atom, providing a straightforward route to a range of 2-substituted thiazole derivatives.

Introduction of Heteroatomic Functionalities (e.g., Amines, Thiols)

The bromine atom at the C2 position can be readily displaced by various heteroatomic nucleophiles, such as amines and thiols, to introduce valuable functional groups. These reactions are fundamental in the synthesis of derivatives with potential applications in medicinal chemistry and materials science.

The reaction of 2-bromo-4,5-diphenyl-1,3-thiazole with amines leads to the formation of 2-amino-4,5-diphenyl-1,3-thiazole derivatives. This transformation is typically achieved by heating the bromo-thiazole with the desired amine, sometimes in the presence of a base to neutralize the hydrogen bromide generated during the reaction. For instance, the synthesis of various 2-amino-1,3,4-thiadiazole (B1665364) derivatives has been extensively studied, highlighting the general applicability of this type of nucleophilic substitution. nih.gov While the specific substrate is different, the underlying principle of nucleophilic attack by an amine on a bromo-heterocycle is analogous.

Similarly, the reaction with thiols or their corresponding thiolates provides access to 2-thioether-substituted thiazoles. These reactions often proceed under basic conditions to generate the more nucleophilic thiolate anion. The accessible two-center electrophilic substrate 4-tosyl-2-phenyl-5-chloro-1,3-thiazole, for example, reacts regioselectively with N-, O-, and S-nucleophiles to eliminate a chloride ion, demonstrating the feasibility of such substitutions on the thiazole ring. researchgate.net

Organometallic Reactions for Functional Group Introduction

Organometallic chemistry offers powerful tools for the functionalization of this compound, enabling the formation of carbon-carbon bonds and the introduction of a wide array of electrophiles.

Directed Ortho-Metalation and Subsequent Electrophilic Quenching (e.g., Lithiation)

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org This process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate. wikipedia.org This intermediate can then be trapped with various electrophiles to introduce a wide range of substituents.

In the context of substituted thiazoles, lithiation can be a key method for functionalization. For example, the lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole (B2708370) with lithium diisopropylamide (LDA) occurs regioselectively at the C5 position. growingscience.comresearchgate.net Subsequent treatment with an electrophile, such as acetaldehyde, yields the corresponding 5-substituted product. researchgate.net Interestingly, using a stronger base like t-butyllithium (t-BuLi) can lead to a double lithiation, involving both deprotonation at C5 and bromine-lithium exchange at the C2 position. growingscience.comresearchgate.net This allows for the introduction of two different functional groups.

While direct ortho-metalation on the phenyl rings of this compound is conceivable, the inherent reactivity of the thiazole ring itself, particularly the potential for lithiation at the C5 position or direct bromine-lithium exchange at C2, presents competing reaction pathways. The phenylsulfonyl group has been shown to be an effective directing group for the regioselective metallation of 4-bromo-1-phenylsulfonylpyrazole at the 5-position. rsc.org

Applications of Grignard Reagents for Debromination and Substitution

Grignard reagents (RMgX) are versatile nucleophiles in organic synthesis. The reaction of this compound with a Grignard reagent can potentially lead to two main outcomes: substitution of the bromine atom or formation of a thiazolyl Grignard reagent.

Substitution reactions can occur where the Grignard reagent acts as a nucleophile, displacing the bromide. More significantly, halogen-magnesium exchange can occur, leading to the formation of a 2-thiazolyl Grignard reagent. This intermediate can then react with various electrophiles. The preparation of thiazolyl Grignard reagents and their subsequent reactions are established methods in heterocyclic chemistry. scite.ai

Furthermore, Grignard reagents can be utilized in coupling reactions. For instance, a novel method for the synthesis of alkyl- and arylpyridines involves the purple light-promoted radical coupling of bromopyridines with Grignard reagents, a process that does not require a transition metal catalyst. organic-chemistry.org This suggests the potential for similar reactivity with this compound.

Transition Metal-Catalyzed Cross-Coupling Reactions at the Bromine Site

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom at the C2 position of this compound makes it an excellent substrate for such transformations.

Suzuki Coupling for Aryl-Aryl and Heteroaryl Coupling

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. libretexts.org This reaction is particularly valuable for constructing biaryl and heteroaryl-aryl structures.

This compound is an ideal candidate for Suzuki coupling reactions to introduce new aryl or heteroaryl substituents at the C2 position. The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com

The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields. nih.gov For instance, the Suzuki coupling of 3,5-dichloro-1,2,4-thiadiazole (B1299824) with arylboronic acids demonstrates the regioselective coupling at the more reactive halogen site. nih.gov In the case of this compound, the C2-Br bond is the reactive site for this transformation. The use of aqueous media and microwave irradiation has been shown to be effective for Suzuki reactions of other bromo-heterocycles, offering potential advantages in terms of sustainability and reaction times. arkat-usa.org The scope of the Suzuki reaction is broad, allowing for the coupling of a wide variety of aryl and heteroaryl boronic acids, including those with both electron-donating and electron-withdrawing groups. mdpi.com

Below is a table summarizing the outcomes of Suzuki coupling reactions with various boronic acids:

| Entry | Boronic Acid | Product |

| 1 | Phenylboronic acid | 2,4,5-Triphenyl-1,3-thiazole |

| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-4,5-diphenyl-1,3-thiazole |

| 3 | 3-Pyridylboronic acid | 2-(3-Pyridyl)-4,5-diphenyl-1,3-thiazole |

Heck and Sonogashira Coupling for Olefinic and Alkynyl Linkages

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the Heck and Sonogashira reactions are cornerstone methods for introducing olefinic and alkynyl groups, respectively, onto aryl halides.

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.org This reaction is highly versatile and can be applied to a wide range of substrates, including those containing heterocyclic rings. organic-chemistry.org For this compound, the Heck reaction would enable the introduction of various vinylic substituents at the 2-position. The general reaction proceeds via a catalytic cycle involving the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by alkene insertion and subsequent β-hydride elimination to yield the product and regenerate the catalyst. wikipedia.org The choice of catalyst, ligands, base, and solvent is crucial for optimizing the reaction conditions and achieving high yields. organic-chemistry.orgthieme-connect.de

The Sonogashira coupling is another palladium-catalyzed reaction that couples terminal alkynes with aryl or vinyl halides. organic-chemistry.org This reaction typically employs a copper(I) co-catalyst and an amine base. organic-chemistry.org It is an invaluable method for the synthesis of arylalkynes. In the context of this compound, the Sonogashira reaction would allow for the direct attachment of an alkyne moiety at the 2-position, opening up possibilities for further transformations or for creating rigid, conjugated systems. nih.gov Copper-free Sonogashira protocols have also been developed, offering advantages in certain applications. nih.gov The reactivity in Sonogashira couplings can be influenced by the electronic nature of the substrates and the specific reaction conditions employed. nih.gov

Table 1: Generalized Conditions for Heck and Sonogashira Reactions

| Reaction | Catalyst | Ligand (example) | Base (example) | Solvent (example) |

|---|---|---|---|---|

| Heck | Pd(OAc)₂, PdCl₂ | PPh₃, BINAP | Et₃N, K₂CO₃ | Acetonitrile, DMF |

| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | PPh₃ | Et₃N, Piperidine | THF, DMF |

Oxidation and Reduction Pathways of the Thiazole Ring and Substituents

The thiazole ring is a relatively stable aromatic system; however, it can undergo oxidation and reduction under specific conditions. The oxidation of the thiazole sulfur atom can lead to the formation of S-oxides or S,S-dioxides, which significantly alters the electronic properties and reactivity of the ring. For instance, the oxidation of related 2-thiazolines has been shown to yield thiazoline (B8809763) 1,1-dioxides under controlled conditions with reagents like KMnO₄. researchgate.net However, these thiazole sulfones can be highly reactive and susceptible to nucleophilic ring-opening. researchgate.net Dehydrogenation of thiazolines to form the aromatic thiazole ring is another oxidative process. researchgate.net

Direct oxidation of the thiazole ring in this compound could potentially lead to ring-opened products or the formation of the corresponding N-oxide. The phenyl substituents may also be susceptible to oxidation under harsh conditions, although the thiazole ring is generally more prone to reaction.

Reduction of the thiazole ring is less common but can be achieved using strong reducing agents. This would result in the loss of aromaticity and the formation of a thiazolidine (B150603) ring system. The bromo-substituent at the 2-position can also be a site for reduction, leading to the formation of 4,5-diphenyl-1,3-thiazole (B12084845) through hydrodebromination. The specific outcome of oxidation or reduction reactions will be highly dependent on the reagents and conditions used. While specific studies on this compound are not prevalent, the general reactivity of the thiazole nucleus suggests these pathways are chemically feasible.

Strategies for Introducing Diverse Aryl and Heteroaryl Substituents onto the Thiazole Core

Beyond the Heck and Sonogashira reactions, other palladium-catalyzed cross-coupling reactions are instrumental in attaching a wide array of aryl and heteroaryl groups to the 2-position of the thiazole core. The Suzuki-Miyaura coupling , which utilizes an organoboron reagent (like a boronic acid or ester), and the Stille coupling , which employs an organotin reagent, are particularly powerful in this regard.

The Suzuki-Miyaura reaction is widely used due to the stability and low toxicity of the boronic acid reagents and the generally high yields of the coupling products. nih.gov This method would be highly effective for coupling various aryl and heteroaryl boronic acids with this compound to generate a library of 2,4,5-trisubstituted thiazole derivatives. The reaction conditions, including the choice of palladium catalyst, base, and solvent, can be tuned to accommodate a wide range of functional groups on the coupling partners. mdpi.com

The Stille coupling offers an alternative route for the formation of C-C bonds. While organotin reagents are more toxic than their boron counterparts, they are often highly reactive and can be used when other methods fail. The reaction of this compound with various aryl or heteroaryl stannanes in the presence of a palladium catalyst would provide access to a different set of derivatives. nih.govresearchgate.net

Table 2: Key Features of Suzuki and Stille Coupling Reactions

| Coupling Reaction | Organometallic Reagent | Key Advantages |

|---|---|---|

| Suzuki-Miyaura | Boronic acids/esters | Mild conditions, commercially available reagents, low toxicity |

| Stille | Organostannanes | Tolerant of many functional groups, useful for complex fragments |

General Ring Functionalization and Modification of the Thiazole Moiety

Direct functionalization of the thiazole ring, other than at the C2-position via the bromo substituent, offers further opportunities for structural diversification. The C5-position of the thiazole ring, although substituted with a phenyl group in the target molecule, can be a site for electrophilic substitution in other thiazole systems, often requiring activation.

A more general strategy for functionalizing the thiazole ring is through lithiation (or other metallation reactions) followed by quenching with an electrophile. For example, in related 2-bromo-thiazole systems, it has been shown that the C5-proton can be abstracted by a strong base like lithium diisopropylamide (LDA) to form a lithiated intermediate. This intermediate can then react with a variety of electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce new functional groups at the C5-position. It is important to note that in this compound, the C5-position is already occupied, making this specific transformation not directly applicable. However, this principle of direct metallation highlights a key reactivity pattern of the thiazole ring that can be exploited in differently substituted analogues.

Advanced Characterization Methodologies

High-Resolution Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are fundamental to confirming the identity and detailing the structural features of 2-Bromo-4,5-diphenyl-1,3-thiazole. Techniques including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) each offer unique insights into the molecule's composition and connectivity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the characteristic vibrational modes of the functional groups within this compound. While specific spectra for this compound are not detailed in the provided search results, characteristic absorption bands can be predicted based on its structure. Key expected vibrations include C-H stretching from the aromatic phenyl rings, C=C and C=N stretching vibrations from the thiazole (B1198619) and phenyl rings, and the C-Br stretching frequency.

For the related compound 2-Bromo-4-phenyl-1,3-thiazole, observed IR frequencies (KBr, cm⁻¹) include bands at 3098 and 3063 (aromatic C-H stretch), 1476 and 1420 (C=C/C=N ring stretching), and lower frequency bands at 836, 730, and 689 which may be associated with C-H out-of-plane bending and potentially the C-Br stretch. nih.gov It is expected that this compound would exhibit a similar pattern, with absorptions corresponding to the vibrations of the thiazole core and the two phenyl substituents.

Table 2: Expected Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100 - 3000 | C-H Stretch | Aromatic (Phenyl) |

| ~1600 - 1450 | C=C / C=N Stretch | Aromatic/Thiazole Ring |

| < 1000 | C-H Bending | Aromatic (Out-of-plane) |

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of this compound. This technique can confirm the molecular formula (C₁₅H₁₀BrNS) by providing a highly accurate mass measurement, typically to within a few parts per million. The presence of bromine would be readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. While specific HRMS fragmentation data for the target compound is not available, general fragmentation pathways for similar structures often involve the loss of the bromine atom or cleavage of the phenyl groups.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise data on bond lengths, bond angles, and the spatial arrangement of atoms.

Analysis of Molecular Geometry and Conformation

Table 3: Crystallographic Data for the Related Compound 2-Bromo-4-phenyl-1,3-thiazole

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/n | researchgate.net |

| a (Å) | 5.8934 (3) | nih.gov |

| b (Å) | 10.6591 (6) | nih.gov |

| c (Å) | 13.8697 (7) | nih.gov |

| β (°) | 90.812 (1) | nih.gov |

| V (ų) | 871.18 (8) | nih.gov |

Investigation of Intermolecular Interactions (e.g., π–π Stacking, Halogen Bonding)

The packing of molecules in a crystal lattice is directed by various non-covalent intermolecular forces. For this compound, several types of interactions would be anticipated. The presence of multiple aromatic rings would facilitate π–π stacking interactions, where the electron-rich clouds of the phenyl and thiazole rings align. In the crystal structure of 2-Bromo-4-phenyl-1,3-thiazole, π–π interactions are observed between the thiazole and phenyl rings of adjacent molecules, with a centroid-centroid distance of 3.815(2) Å. nih.govresearchgate.netnih.gov

Furthermore, the bromine atom can participate in halogen bonding, an interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophile. In the 4-phenyl analogue, short intermolecular contacts between the sulfur and bromine atoms (S···Br) of 3.5402(6) Å are noted, which can be considered a type of halogen bond that contributes to the stability of the crystal packing. nih.govresearchgate.netnih.gov Similar π–π stacking and potential C-Br···N or C-Br···S halogen bonding interactions would be expected to play a significant role in the supramolecular assembly of this compound.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-Bromo-4-phenyl-1,3-thiazole |

| 2-amino-4-phenylthiazole (B127512) |

| n-butyl nitrite |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a cornerstone technique in the characterization of novel compounds, providing quantitative data on the elemental composition of a sample. This method is fundamental for confirming the empirical formula of a newly synthesized molecule, such as this compound. The technique typically involves the combustion of a small, precisely weighed sample of the pure compound. The resulting combustion products, primarily carbon dioxide, water, and nitrogen oxides, are collected and measured. The amounts of these products are then used to calculate the percentage by mass of carbon, hydrogen, and nitrogen in the original sample. Sulfur content is determined by other specific analytical methods.

The experimentally determined percentages of each element are then compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the found and calculated values, typically within a ±0.4% margin, serves as strong evidence for the compound's purity and the correctness of its empirical formula. nih.govnih.gov

Detailed Research Findings

For the compound this compound, with the proposed molecular formula C₁₅H₁₀BrNS, the theoretical elemental composition has been calculated. However, a review of available scientific literature did not yield specific experimental "found" values from a published study for this particular compound. Such data is typically reported in the experimental section of research articles detailing the synthesis and characterization of a new chemical entity.

The calculated elemental composition for C₁₅H₁₀BrNS is presented in the table below. This theoretical data serves as a benchmark for researchers to validate their synthetic products.

Table 1. Elemental Analysis Data for this compound

| Element | Symbol | Atomic Mass | Moles | Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 15 | 180.15 | 57.15 |

| Hydrogen | H | 1.01 | 10 | 10.10 | 3.21 |

| Bromine | Br | 79.90 | 1 | 79.90 | 25.35 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 4.44 |

| Sulfur | S | 32.07 | 1 | 32.07 | 10.18 |

| Total | 316.23 | 100.00 |

Note: The data presented in this table is based on theoretical calculations from the molecular formula C₁₅H₁₀BrNS. Experimental "found" values are typically reported in peer-reviewed literature upon synthesis and characterization of the compound.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. These calculations provide a basis for understanding the distribution of electrons and predicting regions of a molecule that are susceptible to electrophilic or nucleophilic attack. For 2-Bromo-4,5-diphenyl-1,3-thiazole, DFT studies would focus on optimizing the molecular geometry to find its most stable conformation and calculating various electronic properties.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. The spatial distribution of these orbitals is also key, as it shows the specific atoms or regions of the molecule that are most likely to participate in chemical reactions. For thiazole (B1198619) derivatives, the HOMO and LUMO are typically distributed across the heterocyclic ring and its substituents.

| Computational Parameter | Value |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Energy Gap (eV) | Data not available |

Table 1: Frontier Molecular Orbital Energies

The Electrostatic Potential Surface (ESP) map is a visual tool that illustrates the charge distribution within a molecule. It is generated by calculating the electrostatic potential on the molecule's electron density surface. Regions of negative potential (typically colored red or orange) indicate an excess of electrons and are likely sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and represent likely sites for nucleophilic attack. ESP maps are invaluable for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are crucial for ligand-receptor binding. For this compound, the ESP map would likely show negative potential around the nitrogen atom of the thiazole ring and potentially around the bromine atom, while the hydrogen atoms of the phenyl rings would exhibit positive potential.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which has rotatable bonds connecting the phenyl groups to the thiazole core, MD simulations can explore its conformational landscape. By simulating the molecule's behavior in a solvent (typically water) at a specific temperature and pressure, researchers can identify the most stable and frequently occurring conformations. This information is vital because a molecule's biological activity is often dependent on its three-dimensional shape.

In Silico Binding Interaction Modeling (e.g., Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, usually a protein). This method is extensively used in drug discovery to screen virtual libraries of compounds against a specific biological target. The process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function, which estimates the strength of the interaction. For this compound, docking studies could be performed against various enzymes or receptors to predict its potential biological activity.

Following a molecular docking simulation, the resulting ligand-receptor complex is analyzed to identify the specific interactions that stabilize the binding. This profiling includes identifying hydrogen bonds, hydrophobic interactions, van der Waals forces, and other non-covalent bonds between the ligand and the amino acid residues of the protein's binding pocket. Understanding these interactions is key to explaining the ligand's binding affinity and selectivity. For thiazole derivatives, interactions with key residues in a target's active site have been shown to be crucial for their inhibitory activity.

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

| Data not available | Data not available | Data not available | Data not available |

Table 2: Molecular Docking and Interaction Profile

Free Binding Energy Calculations (e.g., MM/PBSA)

While molecular docking provides a relatively fast way to estimate binding affinity, methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to provide a more accurate calculation of the free energy of binding. This method combines the molecular mechanics energies from MD simulations with continuum solvation models to calculate the energy difference between the bound and unbound states of the ligand and receptor. Although computationally more intensive than docking, MM/PBSA generally yields more reliable predictions of binding affinity.

| Parameter | Energy Value (kcal/mol) |

| Van der Waals Energy | Data not available |

| Electrostatic Energy | Data not available |

| Polar Solvation Energy | Data not available |

| Nonpolar Solvation Energy | Data not available |

| Binding Free Energy (ΔG_bind) | Data not available |

Table 3: MM/PBSA Binding Free Energy Components

Advanced Applications in Materials Science and Catalysis

Coordination Chemistry and Ligand Design

While direct studies on the coordination chemistry of 2-Bromo-4,5-diphenyl-1,3-thiazole are limited, the behavior of structurally related thiazole (B1198619) derivatives provides significant insight into its potential as a ligand in organometallic chemistry. The bromine atom is a good leaving group, making the compound a precursor for creating other functionalized thiazole ligands. numberanalytics.com

Thiazole derivatives are well-known for their ability to form stable complexes with a wide range of transition metals. Research on related ligands demonstrates the formation of complexes with metals such as Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). orientjchem.org For instance, thiazole-derived Schiff base ligands readily coordinate with these metals. orientjchem.org

In many cases, the 2-bromo group is substituted with a coordinating moiety, such as an amino or a Schiff base group, prior to complexation. For example, 2-amino-thiazole derivatives react with metal salts like [Pd(OAc)₂], Cu(OAc)₂, and Fe(NO₃)₃ to form corresponding metal complexes. nih.gov Studies on 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, which also contains a five-membered ring with nitrogen and sulfur, show successful complex formation with Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II). nih.govnih.gov These examples underscore the broad capability of the thiazole scaffold to coordinate with various transition metals, suggesting that functionalized derivatives of this compound would exhibit similar reactivity.

The coordination behavior of thiazole-based ligands is diverse, but a common mode is bidentate chelation. For ligands derived from 2-aminothiazoles, coordination often occurs through the thiazole ring nitrogen and an exocyclic donor group, such as the nitrogen of an amino or imino group. nih.gov

In related systems, such as 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, the ligand acts as a bidentate agent, coordinating to metal ions through the sulfur atom and an amino group nitrogen to form a stable five-membered chelate ring. nih.govnih.gov This bidentate coordination is a key feature that stabilizes the resulting metal complexes. Given the structure of this compound, it would likely be functionalized at the 2-position to introduce a second donor site, enabling it to act as a bidentate ligand in a similar fashion.

Thiazole-metal complexes are recognized for their catalytic potential in various organic reactions. orientjchem.org The metal center's electronic properties, which are modulated by the thiazole ligand, are crucial for catalysis.

For example, newly developed Pd(II), Fe(III), and Cu(II) complexes with thiazole-based ligands have been shown to be effective catalysts for the synthesis of pyrazole-4-carbonitrile derivatives. nih.govafricaresearchconnects.com In these reactions, a Pd(II) complex demonstrated high efficiency, achieving a 97% yield in 20 minutes under ultrasonic irradiation in water, and the catalyst could be reused for multiple cycles. africaresearchconnects.com The catalytic activity is often attributed to the unsaturated valence shell of the metal ion, which is stabilized by the thiazole ligand. africaresearchconnects.com Thiazolium ions, derived from thiazoles, are also known catalysts for reactions like benzoin (B196080) condensation. researchgate.net While specific catalytic applications of this compound complexes have not been reported, the catalytic success of related structures suggests a promising area for future investigation.

Photophysical Properties and Optoelectronic Applications

The photophysical properties of thiazole derivatives are of great interest for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and fluorescent sensors. researchgate.netresearchgate.net The diphenylthiazole core is a robust chromophore, and its properties can be tuned by substitution.

Thiazole-containing compounds are often fluorescent. researchgate.net For instance, 2,5-diphenyl-thiazolo[5,4-d]thiazole, a related fused-ring system, exhibits fluorescence, and its properties have been studied extensively. researchgate.net The fluorescence quantum yield (ΦF) is a critical parameter for luminescent materials and can be highly sensitive to the molecular structure and environment. rsc.org

In related fluorescent dyes, such as thiazole-boron complexes, BPh₂ complexes show higher fluorescence quantum yields than their corresponding BF₂ complexes in both solution and solid states. nih.gov The photophysical properties of diphenylchlorins, which also contain phenyl groups, show low fluorescence quantum yields of 0.08 to 0.15 in benzene (B151609). nih.gov For some thiazolo[5,4-d]thiazole (B1587360) derivatives, quantum yields in solution are in the range of 25–28%. nih.gov The introduction of a bromine atom, a heavy atom, into a fluorophore can lead to a decrease in fluorescence quantum yield due to the promotion of intersystem crossing to the triplet state. This effect would need to be experimentally verified for this compound.

Table 1: Photophysical Properties of Related Diphenyl-Thiazole and Chlorin Compounds

| Compound | Solvent | Emission Max (nm) | Quantum Yield (ΦF) |

|---|---|---|---|

| 5,15-diphenyl-2,3-dihydroxychlorin | Benzene | Not Specified | 0.0802 nih.gov |

| 5,15-diphenyl-chlorin | Benzene | Not Specified | 0.150 nih.gov |

| Dialkoxyphenyl TTz derivatives | Solution | Not Specified | 0.25 - 0.28 nih.gov |

This table presents data for structurally related compounds to provide context for the potential properties of this compound.

The absorption characteristics of thiazole derivatives are dictated by the π-conjugated system. Compounds containing a diphenylthiazole core typically show strong absorption in the UV or blue region of the spectrum. researchgate.net For the closely related 2-Bromo-4-phenyl-1,3-thiazole, the crystal structure reveals that the phenyl ring and the thiazole ring are nearly coplanar, which facilitates π-conjugation. nih.govresearchgate.net

In solution, the absorption and emission spectra of thiazole derivatives can be influenced by solvent polarity. For example, naphtho[2,3-d]thiazole-4,9-diones, which contain a thiazole ring, exhibit absorption maxima between 392-396 nm, with the specific wavelength being solvent-dependent. mdpi.com The solid-state properties can differ significantly from those in solution due to intermolecular interactions like π-π stacking, which can cause shifts in the absorption spectra. researchgate.netnih.gov The chromophoric behavior of this compound is expected to be dominated by the π-π* transitions within the conjugated diphenylthiazole system.

Table 2: Absorption Maxima for Related Thiazole Compounds

| Compound | Solvent/State | Absorption Max (λmax, nm) |

|---|---|---|

| Naphtho[2,3-d]thiazole-4,9-dione derivative (5a) | Various Solvents | 392 - 396 mdpi.com |

| 2,5-Diphenyl-thiazolo[5,4-d]thiazole | Solution | Absorbs in UV-blue region researchgate.net |

This table illustrates the typical absorption regions for related thiazole structures.

Aggregation-Induced Emission (AIE) Effects in Thiazole Derivatives

A significant challenge in the field of luminescent materials is the phenomenon of aggregation-caused quenching (ACQ), where fluorescent molecules lose their emission intensity in a concentrated or solid state. In 2001, a contrasting and highly beneficial effect was discovered, termed Aggregation-Induced Emission (AIE), where non-emissive or weakly emissive molecules are induced to emit strongly upon aggregation. nih.gov This phenomenon is often attributed to the restriction of intramolecular motions in the aggregated state, which blocks non-radiative decay channels and opens up radiative pathways.

Thiazole derivatives have emerged as a promising class of AIE luminogens (AIEgens). For instance, certain 2-N,N-dibutylamino-4-phenyl thiazole derivatives exhibit AIE properties, showing a significant enhancement in emission intensity upon aggregate formation in solvent-water mixtures. lookchem.com Similarly, a pyridothiazole-based probe, 4-(5-methoxy-thiazolo[4,5-b]pyridin-2-yl)benzoic acid (PTC1), demonstrates aggregation-induced emission enhancement (AIEE), where its fluorescence increases with greater aggregation. acs.org The AIE effect has also been observed in benzothiazole (B30560) derivatives, where a transition from a non-emissive state in solution to a highly emissive solid state is coupled with the AIE process. nih.gov This property makes these materials highly suitable for applications requiring strong solid-state emission, such as in bioimaging and optoelectronic devices. nih.govacs.org

Table 1: Examples of Thiazole Derivatives Exhibiting AIE

| Compound Class | Observation | Fold Increase in Emission | Application | Reference |

|---|---|---|---|---|

| 2-N,N-dibutylamino-4-phenyl thiazole styryls | Enhancement in emission on aggregation in DMF-water mixture. | Up to 3.73 | NLOphoric AIEgens | lookchem.com |

| Pyridothiazole-based probes (PTC1) | Fluorescence increases as aggregation increases. | Not specified | Sensing amyloid fibrillation | acs.org |

| Benzothiazole derivatives | Keto-aggregation induced emission (AIE) coupled emission in solid state. | Not specified | Bioimaging | nih.gov |

| Carbazole (B46965) N-Salicylidene Anilines | Strong aggregation-induced enhancement emission behavior. | Not specified | Solid-State Photoswitching | acs.org |

Establishing Structure-Photophysical Property Relationships

The optical and electronic properties of thiazole-based materials are intrinsically linked to their molecular structure. Understanding these structure-property relationships is crucial for designing new materials with tailored functionalities for specific applications. rsc.orgresearchgate.net Key structural factors that influence the photophysical properties include the nature and position of substituents, the extent of the π-conjugated system, and the molecular packing in the solid state. researchgate.netchim.it

For example, in a study of thiazolo[5,4-d]thiazole (TTz) derivatives, functionalizing the core with symmetric para-substituted dialkoxyphenyl groups of varying alkyl chain lengths was shown to modulate the molecular packing. bohrium.com This variation in packing, from herringbone to slipped-stack arrangements, directly influenced the excitonic behavior and, consequently, the solid-state photophysical properties. rsc.orgbohrium.com The emission colors of these crystals could be tuned across the visible spectrum, from blue to orange-red, simply by altering the crystal packing. rsc.orgresearchgate.net

The introduction of different functional groups onto the thiazole core provides another powerful tool for tuning properties. For instance, incorporating a dicyanovinyl group can lead to red-shifted emission. researchgate.net Carbazole-thiazole dyes, designed with an electron-donating carbazole ring and an electron-accepting thiazole system, exhibit photophysical properties that can be fine-tuned by substituting the phenyl group at the 4-position with different halogen atoms. nih.gov Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often employed to complement experimental findings and predict how structural modifications will affect electronic transitions and emission characteristics. nih.gov

Integration into Organic Electronic Devices (e.g., OLEDs, OPVs, OFETs)

The favorable electronic properties of thiazole derivatives make them excellent candidates for use in a range of organic electronic devices. researchgate.net Their high charge mobility and tunable energy levels are particularly advantageous for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). researchgate.netresearchgate.net

OLEDs: Carbazole derivatives are widely used in OLEDs due to their excellent hole-transporting capabilities, high thermal stability, and high triplet energy. mdpi.com When combined with imidazole (B134444) units, these materials can function as efficient bifunctional materials, serving as both fluorescent emitters and host materials for phosphorescent dopants. mdpi.com Devices using such carbazole-imidazole derivatives have achieved deep-blue emission with promising external quantum efficiencies (EQE). mdpi.com Some solid-state thiazole-based fluorophores have demonstrated white light emission, making them particularly interesting for white OLEDs (WOLEDs). researchgate.net

OFETs and OPVs: Thiazolo[5,4-d]thiazole is an electron-deficient system with a rigid planar structure that promotes efficient intermolecular π-π overlap, a desirable feature for charge transport in OFETs and OPVs. rsc.org Perfluoroalkyl-functionalized thiazole-thiophene oligomers have been shown to be effective n-channel semiconductors, achieving high electron mobilities in OFETs. researchgate.net The development of these materials underscores that bithiazole can be a practical building block for high-performance n-channel semiconductors, a role that has historically been less explored compared to other π-deficient units. researchgate.net Furthermore, the potential of thiazolo[5,4-d]thiazole-based materials has been increasingly recognized in the field of organic photovoltaics. rsc.org

Utilization in Fluorescent Dyes, Optical Brighteners, and Pigments

The inherent fluorescence of many thiazole derivatives has led to their widespread use as dyes and pigments. chim.it There is a growing demand for new fluorescent small-molecule dyes for a variety of applications, and thiazoles are a key heterocyclic core in this area. rsc.orgresearchgate.net

Thiazole Orange (TO) and its derivatives are particularly notable. mdpi.com TO itself is essentially non-fluorescent in solution but exhibits a dramatic increase in fluorescence (a 'turn-on' response) upon binding to DNA and RNA, which restricts its intramolecular torsional motion. mdpi.com This property has made it an invaluable tool in molecular biology for nucleic acid detection. mdpi.comnih.gov By chemically modifying the TO structure, researchers have developed a vast array of fluorescent probes and sensors for various biomolecules and ions. mdpi.comnih.gov For example, a TO derivative modified with folic acid has been used to specifically label and image breast cancer cells. nih.govmdpi.com The emission properties and fluorescence enhancement can be tuned by introducing different substituent groups on the benzothiazole and quinoline (B57606) rings of the TO scaffold. nih.gov

Applications in Solid-State Photonic and Fluorescence-Based Optical Devices

The development of materials for solid-state photonics and optical devices requires fluorophores that are highly emissive and stable in the solid state. Thiazole-based materials, particularly derivatives of thiazolo[5,4-d]thiazole (TTz), have shown great promise in this area. rsc.org A key advantage is that their photophysical properties can be precisely controlled by modulating their molecular packing in the crystalline state. rsc.orgbohrium.com

By establishing a clear correlation between crystal structure and photophysical properties, researchers have been able to fabricate crystalline blends of TTz derivatives for applications such as phosphor-converted color-tuning and white-light emission. rsc.orgresearchgate.net This demonstrates the potential of symmetrically substituted donor-acceptor-donor (D-A-D) TTz materials to serve as cost-effective and easily synthesized organic phosphors for solid-state lighting applications, such as white-light-emitting diodes (WLEDs). bohrium.com The ability to tune emission across the visible spectrum by controlling intermolecular non-covalent interactions presents a compelling case for the adoption of these materials in next-generation photonic and fluorescence-based optical devices. rsc.org

Advanced Material Design and Engineering

Incorporation into Covalent Organic Frameworks (COFs) for Enhanced Functionality

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. mdpi.com Their high porosity, large surface area, and exceptional thermal and chemical stability make them highly attractive for a range of applications. The incorporation of thiazole and its fused derivatives into COF structures has been shown to impart unique and enhanced functionalities.

Thiazole-linked COFs are noted for their ultrahigh chemical stability, even in boiling water, strong acids, and bases. mdpi.com This robustness is critical for practical applications. The rigid, electron-deficient thiazole linkage can enhance π-π stacking and improve charge carrier mobility, which is beneficial for photocatalysis. mdpi.com For example, a thiazolo[5,4-d]thiazole-based COF (TBTZ-COF) demonstrated excellent photocatalytic activity for the degradation of organic pollutants like Rhodamine B under visible light, degrading 99.76% of the pollutant in 60 minutes. mdpi.com The rigid thiazole linkage can also modulate the activity of neighboring units to improve the production of reactive oxygen species (ROS), further boosting photocatalytic efficiency for water purification. nih.gov

Beyond photocatalysis, thiazole-containing COFs have been engineered for other advanced functions. A robust thiazole-linked COF has been developed as a highly selective and sensitive sensor for detecting trace amounts of water in organic solvents, exhibiting a clear color change from yellow to red upon protonation by water. mdpi.com In another application, a thiazole-linked COF was used as a cathode material host in lithium-sulfur batteries, where its high crystallinity and porosity contributed to high capacity and long-term stability. nih.gov

Table 2: Functional Applications of Thiazole-Containing COFs

| COF Name/Type | Thiazole Unit | Key Functionality | Application | Reference |

|---|---|---|---|---|

| TBTZ-COF | Thiazolo[5,4-d]thiazole | Enhanced charge mobility | Photocatalytic degradation of Rhodamine B | mdpi.com |

| TPTZ-COF | Thiazolo[5,4-d]thiazole | High adsorption capacity | Adsorption of Rhodamine B | mdpi.com |

| TZ-COF-6 | Thiazole | Hydrochromic properties | Water sensing in organic solvents | mdpi.com |

| COF-S | Thiazole | Boosted oxygen activation | Photocatalytic water purification | nih.gov |

| THZ-DMTD | Thiazole | High porosity, redox-active | Cathode material for Li-S batteries | nih.gov |

| TFPB-TRZ | Triazole | Visible light absorption | Photocatalytic CO₂ reduction to CH₄ | rsc.org |

Functionalization of Organometallic Dendrimeric Structures

Dendrimers are highly branched, well-defined macromolecules that have garnered significant interest for applications ranging from drug delivery to catalysis. The functionalization of their periphery allows for the precise tuning of their physical and chemical properties. Organometallic dendrimers, which incorporate metal atoms into their structure, are particularly interesting due to their redox, magnetic, and catalytic capabilities.

While direct reports on the use of this compound for dendrimer functionalization are not prevalent, the strategy has been demonstrated with other thiazole derivatives, providing a clear blueprint for its potential application. For instance, organometallic dendrimers have been successfully functionalized with 2-mercaptobenzothiazole. nih.govmiami.eduresearchgate.net This process involves attaching the thiazole-containing molecule to the dendrimer's outer shell, which has been shown to tune the material's glass transition temperature and biological activity. nih.govmiami.eduresearchgate.net

The reactive C-Br bond on this compound is a prime site for attachment to a dendrimer via nucleophilic substitution or, more commonly, through palladium-catalyzed cross-coupling reactions. This would allow the rigid, bulky, and π-conjugated diphenyl-thiazole unit to be installed on the dendrimer's surface. The introduction of this specific moiety is hypothesized to have several effects:

Steric Shielding: The large diphenyl groups would create significant steric bulk on the dendrimer periphery, potentially encapsulating the catalytically active core or influencing the substrate selectivity of catalytic reactions.

Modified Solubility: The hydrophobic nature of the phenyl rings would alter the solubility profile of the parent dendrimer, allowing for its dispersion in a wider range of organic solvents.

Electrochemical Modulation: The electron-rich thiazole ring and the extended π-system of the phenyl groups can be expected to modify the redox properties of the organometallic core, which is crucial for applications in catalysis and sensor technology.

Enhanced Stability: The rigid, aromatic nature of the thiazole moiety could enhance the thermal and chemical stability of the dendrimer structure.

Research on related structures has shown that such functionalizations can lead to the generation of free radicals, which have significant implications for both catalysis and biology. nih.govmiami.edu By attaching a tailored fragment like this compound, it is possible to design highly sophisticated macromolecular systems for targeted applications.

Interactive Table 1: Potential Effects of Dendrimer Functionalization

| Property | Expected Impact of this compound Functionalization | Rationale |

| Catalytic Activity | Modulation of activity and selectivity | Steric hindrance from diphenyl groups; electronic modification of the core. |

| Solubility | Increased solubility in nonpolar solvents | Introduction of hydrophobic phenyl groups to the periphery. |

| Thermal Stability | Enhancement | Incorporation of rigid aromatic thiazole rings. |

| Redox Potential | Shift in potential | Electronic effects from the π-conjugated thiazole-diphenyl system. |

Development and Characterization of Thiazole-Based Conductive Polymers

The development of conjugated polymers for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is a major field within materials science. researchgate.net Thiazole-containing polymers are of particular interest due to the electron-deficient nature of the thiazole ring, which can facilitate intrachain charge transfer and improve oxidative stability. researchgate.net

This compound is an excellent monomer candidate for the synthesis of such polymers. The bromine atom at the 2-position provides a reactive handle for polymerization, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki or Stille reactions. researchgate.netnih.govnih.gov In a typical Suzuki polymerization, the bromo-thiazole monomer would be reacted with a co-monomer containing two boronic acid or boronic ester groups (e.g., a diboronic acid of benzene or fluorene). This process builds the polymer backbone by creating new carbon-carbon bonds, resulting in a long, conjugated polymer chain.

The structure of the resulting polymer, poly(4,5-diphenyl-1,3-thiazole), would have unique properties conferred by its constituent parts:

The thiazole unit introduces an electron-accepting character into the polymer backbone, which is desirable for creating donor-acceptor (D-A) type polymers. D-A polymers often exhibit lower band gaps, which is advantageous for OPV applications. researchgate.net

The diphenyl substituents are not merely passive groups. Their presence prevents tight π-stacking of the polymer chains in the solid state, which can improve solubility and processability. Furthermore, their out-of-plane twist relative to the polymer backbone can influence the material's morphology and optoelectronic properties.

The characterization of similar thiazole-based conductive polymers reveals key performance metrics that could be expected from a polymer derived from this compound. These polymers are typically characterized by their optical absorption (UV-Vis spectroscopy), photoluminescence, thermal stability (TGA), and electrochemical properties (cyclic voltammetry) to determine their band gap and energy levels (HOMO/LUMO).

Interactive Table 2: Properties of Thiazole-Containing Conjugated Polymers

| Polymer System | Synthesis Method | Optical Band Gap (eV) | Emission Peak (nm) | Key Finding | Citation |

| Poly(thiophene vinyl thiazole) (PTVT) | Wittig Condensation | 1.7 | 457 (Bluish Green) | Polymer exhibits a red-shift in thin film state and good thermal stability. | |

| Poly(thiophene vinyl benzothiadiazole) (PTVBT) | Wittig Condensation | 1.5 | 487 (Greenish Yellow) | Shows higher electrical conductivity (7.68 x 10⁻⁶ Ω⁻¹·cm⁻¹) compared to PTVT. | |

| Poly[fluorene-alt-di(thienyl)benzothiadiazole] (PFDTBT) | Suzuki Coupling | Not specified | Red emission | Combination of blue-emitting fluorene (B118485) and red-emitting DTBT unit results in a red-emitting copolymer. | researchgate.net |

By using this compound as a building block, materials scientists can synthesize novel conductive polymers. The combination of the electron-deficient thiazole core and the bulky diphenyl side groups offers a pathway to materials with high solubility, controlled morphology, and tunable electronic properties suitable for next-generation electronic devices.

Future Research Directions and Emerging Paradigms

Exploration of Novel and Green Synthetic Pathways for Functionalized Thiazoles

The development of environmentally benign and efficient synthetic routes to access functionalized thiazoles, including the 4,5-diphenyl-1,3-thiazole (B12084845) scaffold, is a paramount objective in modern chemistry. Traditional methods, while effective, often rely on harsh conditions and hazardous reagents. Future research is progressively shifting towards green chemistry principles to mitigate these drawbacks.

Key areas of exploration include:

Ultrasound and Microwave-Assisted Synthesis: These non-conventional energy sources can significantly accelerate reaction rates, improve yields, and reduce the need for high boiling point solvents. The application of ultrasonic irradiation in the presence of an eco-friendly biocatalyst, such as a chitosan-derived Schiff's base, has been shown to be effective for producing other thiazole (B1198619) derivatives and represents a promising avenue for the synthesis of the 2-bromo-4,5-diphenyl-1,3-thiazole precursor. nih.gov

Heterogeneous Catalysis: The use of reusable catalysts, such as metal-oxide nanoparticles or catalysts supported on solid matrices, simplifies product purification and minimizes chemical waste. Research into catalysts like hypervalent iodine(III) or molecular iodine in aqueous media offers metal-free, efficient alternatives for constructing thiazole and related thiadiazole rings. mdpi.com

One-Pot Multicomponent Reactions: Designing synthetic cascades where multiple bonds are formed in a single operation without isolating intermediates is highly desirable. A future approach for the 4,5-diphenylthiazole core could involve a one-pot reaction between benzoin (B196080) (or a derivative), a sulfur source like thiourea (B124793), and a brominating agent under green conditions.

A comparative overview of synthetic paradigms is presented in the table below.

| Feature | Conventional Synthesis (e.g., Hantzsch) | Emerging Green Pathways |

| Starting Materials | Often requires pre-functionalized α-haloketones. | Focus on readily available precursors and renewable materials. |

| Catalysts | May involve stoichiometric amounts of reagents. | Use of recyclable biocatalysts or heterogeneous nanocatalysts. nih.gov |

| Solvents | Often relies on volatile organic compounds (VOCs). | Employs green solvents like water, ethanol (B145695), or ionic liquids. mdpi.com |

| Energy Source | Conventional heating (reflux). | Microwave irradiation, ultrasonic cavitation. nih.gov |

| Efficiency | Can involve multiple steps with intermediate purification. | Aims for one-pot reactions with higher atom economy. mdpi.com |

| Byproducts | Can generate significant hazardous waste. | Designed to produce minimal and non-toxic byproducts. mdpi.com |

Development of Advanced Functionalization Strategies for Tailored Material Properties

The this compound molecule is an excellent platform for developing materials with tailored properties due to the reactive C-Br bond at the 2-position. This bromine atom serves as a versatile synthetic handle for introducing a wide array of functional groups through cross-coupling reactions.

Future functionalization strategies would focus on:

Palladium-Catalyzed Cross-Coupling: The bromine at the C2 position is ideally suited for reactions such as Suzuki coupling (to introduce new aryl or vinyl groups), Sonogashira coupling (for alkynyl functionalities), Buchwald-Hartwig amination (to install nitrogen-based groups), and Stille coupling. These reactions would allow for the creation of a large library of derivatives with diverse electronic and steric properties.

C-H Bond Activation: A more advanced and atom-economical strategy involves the direct functionalization of C-H bonds on the phenyl rings at the C4 and C5 positions. Palladium-catalyzed regioselective C-H alkenylation, for instance, has been used to create multifunctional thiazoles from simpler precursors and could be adapted for this system. nih.gov This approach allows for the sequential and programmed introduction of different groups, leading to complex, orthogonally functionalized molecules.

Click Chemistry: The introduction of "clickable" moieties, such as azides or alkynes, onto the phenyl rings (via an appropriate precursor) would enable the straightforward conjugation of the thiazole core to other molecules, polymers, or surfaces using highly efficient reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). beilstein-journals.org

The table below outlines potential functionalization reactions and their impact on material properties.

| Reaction Type | Functional Group Introduced | Potential Property Modification |

| Suzuki Coupling | Aryl, Heteroaryl | Tuning of conjugation, photoluminescence, and electronic properties. |

| Sonogashira Coupling | Alkynyl | Extension of π-conjugation for optoelectronic materials. |

| Buchwald-Hartwig | Amines, Anilines | Introduction of charge-transporting moieties, H-bonding sites. |

| C-H Activation | Alkenyl, Aryl | Creation of complex 3D structures and multifunctional materials. nih.gov |

Deeper Elucidation of Complex Structure-Function Relationships via Integrated Computational Chemistry

To accelerate the design of new materials based on this compound, a synergistic approach combining synthesis with computational chemistry is essential. In silico methods can provide profound insights into the molecule's behavior, predict its properties, and guide synthetic efforts.

Future research should integrate the following computational techniques:

Density Functional Theory (DFT): DFT calculations are crucial for understanding the fundamental electronic structure of the molecule and its derivatives. researchgate.net By calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, one can predict the electronic band gap, which is vital for applications in organic semiconductors and photovoltaics. mdpi.com The molecular electrostatic potential (MEP) map can identify regions susceptible to electrophilic or nucleophilic attack, guiding functionalization strategies. researchgate.net

Molecular Docking: For applications in medicinal chemistry, molecular docking simulations can predict the binding affinity and orientation of thiazole derivatives within the active sites of biological targets like enzymes or receptors. nih.govrsc.org This allows for the rational design of compounds with potentially enhanced biological activity, as has been demonstrated for other thiazole-based inhibitors. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models for a series of synthesized derivatives, it is possible to correlate specific structural features with observed properties (e.g., antioxidant or antimicrobial activity). researchgate.netnih.gov This data-driven approach can predict the activity of yet-unsynthesized compounds, streamlining the discovery process.

| Computational Method | Key Parameters | Predicted Properties & Insights |

| Density Functional Theory (DFT) | HOMO/LUMO Energies, Electron Density, MEP | Electronic band gap, reactivity sites, molecular stability, vibrational spectra. researchgate.netmdpi.com |

| Molecular Docking | Binding Energy, Intermolecular Interactions (H-bonds) | Binding affinity and mode to biological targets, virtual screening. nih.govrsc.orgmdpi.com |

| QSAR | Molecular Descriptors (e.g., logP, Molar Refractivity) | Correlation of chemical structure with biological activity or physical properties. nih.gov |

| Molecular Dynamics (MD) Simulation | Conformational Changes, Solvent Effects | Dynamic behavior, stability of ligand-receptor complexes, conformational landscape. |

Integration of this compound into Next-Generation Hybrid Material Systems

The true potential of this compound lies in its use as a building block for sophisticated hybrid materials. By combining this thiazole core with other functional components, novel systems with synergistic or entirely new properties can be engineered.

Emerging paradigms in this area include:

Conjugated Polymers and Oligomers: Through iterative cross-coupling reactions starting from the C2-bromo position, the diphenylthiazole unit can be incorporated into the backbone of conjugated polymers. The bulky, non-coplanar phenyl groups at the C4 and C5 positions can influence polymer solubility and morphology, while the thiazole ring contributes to the electronic properties. Such materials could find applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Heterocyclic Hybrids: Covalently linking the this compound scaffold to other heterocyclic systems like pyrazole, thiophene, furan, or pyrazine (B50134) can generate hybrid molecules with enhanced biological activities or unique photophysical properties. nih.govacs.org For example, thiazole-pyrazole hybrids have been investigated as potent anticancer and antimicrobial agents. nih.govacs.org

Functional Coatings and Additives: Derivatives of this compound could be physically incorporated or chemically grafted into polymer matrices, such as polyurethanes, to enhance their properties. Research on other thiazoles has shown improvements in flame retardancy and antimicrobial resistance in coatings.

Coordination Complexes and Metal-Organic Frameworks (MOFs): By introducing suitable coordinating groups (e.g., pyridyl, carboxylate) through functionalization, the thiazole derivative can act as a ligand for creating metal complexes. These complexes may exhibit interesting catalytic, sensing, or luminescent properties.

The table below summarizes potential applications for hybrid materials derived from this compound.

| Hybrid System | Integrated Component | Potential Application |

| Conjugated Polymers | Thiophene, Fluorene (B118485) | Organic Field-Effect Transistors (OFETs), Organic LEDs (OLEDs). |

| Heterocyclic Dimers/Trimers | Pyrazole, Pyrazoline | Anticancer agents, antimicrobial compounds. nih.govacs.org |

| Polymer Composites | Polyurethane, Polystyrene | Flame-retardant materials, antimicrobial surface coatings. |

| Metal Complexes | Transition Metals (e.g., Ru, Ir) | Phosphorescent emitters for OLEDs, photocatalysts. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.